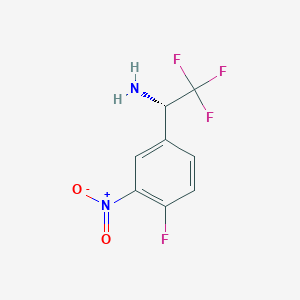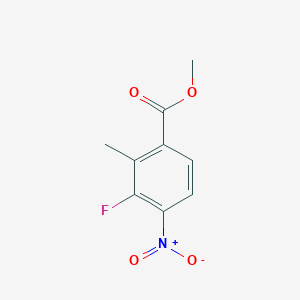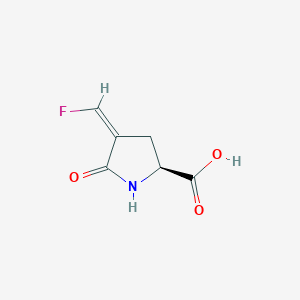![molecular formula C10H9NO2 B12869323 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12869323.png)
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 4-position of the benzene ring and an ethanone group at the 2-position of the oxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents. Catalysts and alternative solvents may be employed to achieve these goals .
Analyse Des Réactions Chimiques
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the benzoxazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone has a wide range of scientific research applications:
Biology: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Methylbenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in the growth and proliferation of cancer cells, leading to cell death. The compound may also modulate immune responses or inhibit the activity of specific pathogens by targeting their metabolic pathways .
Comparaison Avec Des Composés Similaires
1-(4-Methylbenzo[d]oxazol-2-yl)ethanone can be compared with other similar compounds, such as:
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the methyl group at the 4-position, which may affect its biological activity and chemical reactivity.
1-(4-Methylbenzo[d]thiazol-2-yl)ethanone: Contains a sulfur atom instead of an oxygen atom in the heterocyclic ring, leading to different chemical properties and biological activities.
1-(4-Methylbenzo[d]isoxazol-2-yl)ethanone: Contains an additional nitrogen atom in the heterocyclic ring, which may influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
1-(4-methyl-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6-4-3-5-8-9(6)11-10(13-8)7(2)12/h3-5H,1-2H3 |
Clé InChI |
UMSDMASKGGTBAP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)OC(=N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazole-7-carboxamide](/img/structure/B12869243.png)
![2-(Carboxy(hydroxy)methyl)-6-methoxybenzo[d]oxazole](/img/structure/B12869257.png)
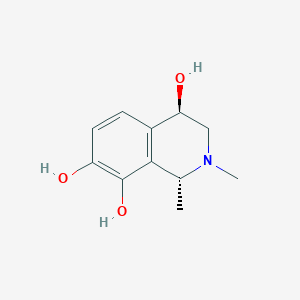
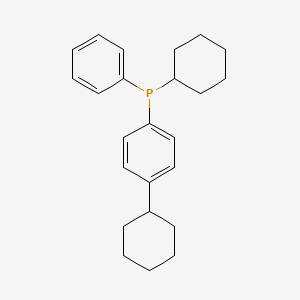
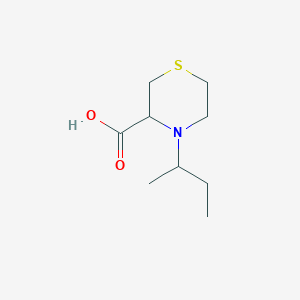
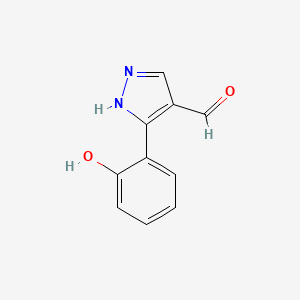




![2-(Methylthio)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12869328.png)
